2,2-Dimethylhex-5-en-1-ol

Catalog No.
S784170
CAS No.
56068-50-9
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylhex-5-en-1-ol

CAS Number

56068-50-9

Product Name

2,2-Dimethylhex-5-en-1-ol

IUPAC Name

2,2-dimethylhex-5-en-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h4,9H,1,5-7H2,2-3H3

InChI Key

WIYYDFSDWKBPIX-UHFFFAOYSA-N

SMILES

CC(C)(CCC=C)CO

Canonical SMILES

CC(C)(CCC=C)CO

Here are some general areas where such an organic compound with an alkene (double bond) and an alcohol group might be relevant for scientific research:

  • Organic synthesis: As a building block for the synthesis of more complex molecules [].
  • Material science: Studies on the formation of polymers or other materials with specific properties [].
  • Chemical reaction studies: Investigations into the reactivity of alkenes and alcohols [].

2,2-Dimethylhex-5-en-1-ol is an organic compound with the molecular formula C₈H₁₆O. It features a hexene backbone with a hydroxyl group (-OH) and a double bond located at the fifth carbon position. This compound is classified as an alcohol due to the presence of the hydroxyl group, which significantly influences its chemical properties and reactivity. The compound is known for its structural uniqueness, characterized by two methyl groups attached to the second carbon of the hexene chain, contributing to its branched structure.

Typical of unsaturated alcohols:

  • Hydration Reactions: The double bond can undergo hydration in the presence of acid catalysts to yield more saturated alcohols.
  • Oxidation Reactions: This compound can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide .
  • Esterification: It can react with carboxylic acids to produce esters, which are important in various applications including fragrances and flavorings.

Research on 2,2-Dimethylhex-5-en-1-ol indicates potential biological activities, particularly as a flavoring agent or fragrance component. While specific studies on its pharmacological effects remain limited, compounds with similar structures often exhibit antimicrobial and antioxidant properties. These characteristics make it a candidate for further exploration in food science and cosmetic formulations.

Several synthesis methods for 2,2-Dimethylhex-5-en-1-ol have been documented:

  • Alkylation Reactions: The compound can be synthesized through alkylation of appropriate precursors using strong bases.
  • Hydroformylation: This involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst to introduce an aldehyde functional group, which can then be reduced to form the alcohol.
  • Grignard Reagent Reaction: A common method involves reacting 5,5-dimethylhex-2-en-1-one with a Grignard reagent followed by hydrolysis .

2,2-Dimethylhex-5-en-1-ol has several applications across various industries:

  • Flavoring and Fragrance: Used as a flavoring agent in food products and as a fragrance component in personal care items.
  • Chemical Intermediate: Acts as a building block in organic synthesis for producing more complex molecules.
  • Polymerization: It can serve as a monomer in polymer chemistry, contributing to the development of new materials.

Interaction studies involving 2,2-Dimethylhex-5-en-1-ol primarily focus on its compatibility with other chemical substances in formulations. Its behavior in mixtures with other alcohols or hydrocarbons has been explored to determine stability and reactivity profiles. Such studies are essential for ensuring product safety and efficacy in applications ranging from cosmetics to food additives.

Several compounds share structural similarities with 2,2-Dimethylhex-5-en-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaStructural FeaturesUnique Aspects
2,5-Dimethylhex-3-en-1-olC₈H₁₈ODouble bond at position 3Different position of double bond affects reactivity
5,5-Dimethylhex-2-en-1-olC₈H₁₈ODouble bond at position 2More symmetrical structure compared to 2,2-Dimethyl
3-Methylpentan-1-olC₆H₁₄OStraight-chain alcoholLacks double bond; simpler reactivity profile

The uniqueness of 2,2-Dimethylhex-5-en-1-ol lies in its branched structure combined with an unsaturated functional group, which may confer distinct physical and chemical properties compared to its analogs. The presence of both a double bond and a hydroxyl group allows for versatile reactivity not typically found in straight-chain alcohols or saturated compounds.

XLogP3

2.2

Wikipedia

2,2-Dimethyl-5-hexen-1-ol

Dates

Modify: 2023-08-15

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